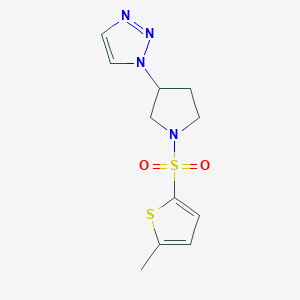![molecular formula C11H20ClNO4S B2643887 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide CAS No. 2411266-36-7](/img/structure/B2643887.png)
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide, also known as CMOP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. In inflammation, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide research. One direction is to further investigate its potential as a therapeutic agent in cancer and inflammation. Another direction is to explore its potential in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide involves the reaction of 2-chloro-N-(methylsulfonyl)propanamide with 4-(chloromethyl)oxane in the presence of a base. The reaction yields 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide as a white solid with a purity of over 95%.
Scientific Research Applications
2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammation. In cancer research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide has been shown to reduce inflammation in various animal models.
properties
IUPAC Name |
2-chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-9(12)10(14)13-7-11(8-18(2,15)16)3-5-17-6-4-11/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCAPAZGYARVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)CS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643807.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/no-structure.png)
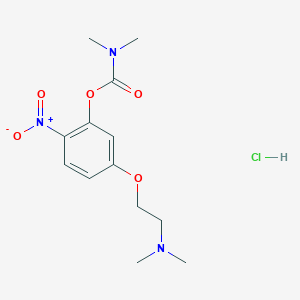
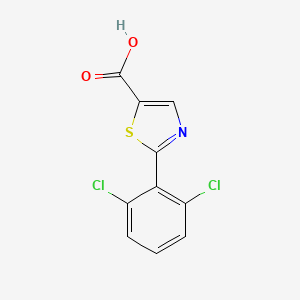
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
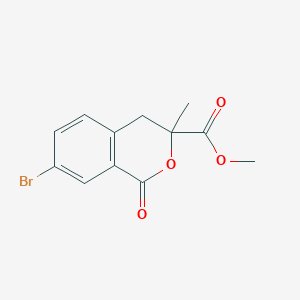
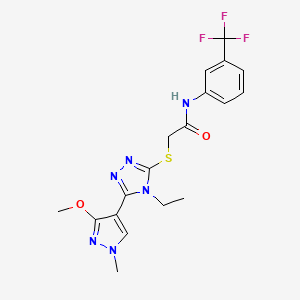
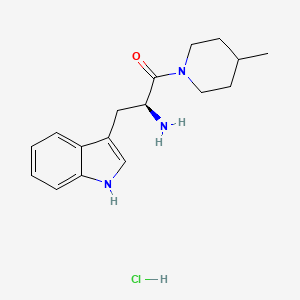
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
![6-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]quinoline](/img/structure/B2643822.png)

